molecular formula C23H25N3O4S2 B3018089 N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide CAS No. 866847-23-6

N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide

Katalognummer B3018089
CAS-Nummer: 866847-23-6
Molekulargewicht: 471.59
InChI-Schlüssel: WOGMDIQBWWXHDE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide" appears to be a complex molecule that may be related to the field of medicinal chemistry. Although the provided papers do not directly discuss this compound, they do provide insights into similar chemical structures and their synthesis, which can be useful for understanding the compound .

Synthesis Analysis

The first paper discusses the synthesis of novel indole-based oxadiazole scaffolds with N-(substituted-phenyl)butanamides. The process involves a multi-step synthesis starting with 4-(1H-indol-3-yl)butanoic acid, which is transformed through several intermediates to yield the final products. These products are structurally confirmed by spectral and elemental analysis . While the compound of interest is not an indole-based oxadiazole, the methods of nucleophilic substitution reactions described could be relevant to its synthesis.

Molecular Structure Analysis

The molecular structure of "N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide" would likely be confirmed using similar spectral and elemental analysis as mentioned in the first paper . The compound contains a dihydropyrimidinone moiety, which is a structure discussed in the second paper. Dihydropyrimidinones are synthesized through a condensation reaction, which could be a part of the synthesis pathway for the compound of interest .

Chemical Reactions Analysis

The synthesis of dihydropyrimidinones, as described in the second paper, involves a three-component condensation reaction . This reaction is catalyzed by N-butyl-N,N-dimethyl-α-phenylethylammonium bromide under solvent-free conditions. The compound of interest contains a dihydropyrimidinone unit, suggesting that similar catalytic and solvent-free conditions might be used in its synthesis to promote environmentally friendly practices.

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound of interest would likely include its solubility, melting point, and stability, which are not directly discussed in the provided papers. However, the hemolytic study mentioned in the first paper indicates that the synthesized compounds have mild cytotoxicity towards cell membranes . This information could be relevant when considering the safety profile of "N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide" in a biological context.

Wissenschaftliche Forschungsanwendungen

Synthesis and Antimicrobial Activity

N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide and its derivatives have been explored for their antimicrobial potential. Research demonstrates the utility of related compounds in the synthesis of heterocyclic derivatives, such as pyrazole, thiophene, thiazole, and 1,3,4-thiadiazole, with a pendant pyrimidine ring, exhibiting moderate antimicrobial activities. These studies highlight the compound's relevance in developing new antimicrobial agents (Farag et al., 2009), (Sarvaiya et al., 2019).

Anticonvulsant and Neuroprotective Properties

Compounds structurally similar to N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide have shown promising results in the field of neurology. A study synthesizing hybrid compounds derived from 2-(2,5-dioxopyrrolidin-1-yl)propanamides and butanamides demonstrated broad spectra of anticonvulsant activity across several preclinical models. Such compounds have been identified for their potential in treating epilepsy and other neurological disorders, offering insights into the design of new therapeutic agents with enhanced safety profiles (Kamiński et al., 2015).

Synthesis of Fluorescent Active Compounds

Research into the synthesis of monastrol analogs incorporating fluorescent coumarin scaffolds suggests the potential of N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide derivatives in developing fluorescent active compounds. These findings can be applied in various scientific fields, including biological labeling and imaging, by providing compounds with specific fluorescence properties (Al-Masoudi et al., 2015).

Anti-inflammatory and Neuroprotective Effects

A novel synthetic derivative related to N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide, identified as compound D22, has been shown to exert anti-inflammatory properties in microglial cells and protect neuronal cells from inflammation-mediated neurotoxicity. This research opens avenues for the development of treatments for neurodegenerative diseases linked to neuroinflammation (Kwon et al., 2012).

Eigenschaften

IUPAC Name

N-(4-ethylphenyl)-2-[[5-(4-methylphenyl)sulfonyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25N3O4S2/c1-4-16-8-10-17(11-9-16)25-21(27)19(5-2)31-23-24-14-20(22(28)26-23)32(29,30)18-12-6-15(3)7-13-18/h6-14,19H,4-5H2,1-3H3,(H,25,27)(H,24,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOGMDIQBWWXHDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)NC(=O)C(CC)SC2=NC=C(C(=O)N2)S(=O)(=O)C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

471.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethylphenyl)-2-((6-oxo-5-tosyl-1,6-dihydropyrimidin-2-yl)thio)butanamide

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.